Pimethixene maleate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to pimethixene maleate often involves Diels-Alder cycloadditions and other coupling reactions. For example, maleic anhydride derivatives have been synthesized through Diels-Alder reactions, demonstrating the synthesis pathways that could potentially be applied to pimethixene maleate (Chou et al., 1999). Furthermore, three-component coupling reactions involving aryne, DMSO, and activated alkyne have been reported for the synthesis of maleate derivatives, indicating complex synthesis routes that might be relevant for pimethixene maleate (Hazarika et al., 2019).
Molecular Structure Analysis
The molecular structure of maleic anhydride derivatives, closely related to pimethixene maleate, has been elucidated through various methods, including X-ray crystallography. Studies have shown that maleic anhydride can form complex structures with pi-facial selectivity upon cycloaddition reactions, providing insights into the stereochemistry and molecular geometry that pimethixene maleate might exhibit (Chou et al., 1999).
Chemical Reactions and Properties
Maleic anhydride and its derivatives engage in various chemical reactions, including adsorption and complex formation with catalysts, which could be reflective of pimethixene maleate's reactivity. Infrared spectroscopic investigations have revealed the adsorption states of maleic anhydride on catalysts, indicating its reactivity and potential chemical behavior (Ramstetter & Baerns, 1988).
Scientific Research Applications
Quantitative Determination in Biological Fluids : Pimethixene can be quantitatively determined in plasma and milk samples. A study described a method using reversed-phase high-performance liquid chromatography (HPLC) with solid-phase extraction (SPE) for this purpose, achieving a high recovery rate in both plasma and milk (Ebete & Koundourellis, 1997).
Pharmacokinetic Analysis : Another study developed an HPLC assay for determining Pimethixene in plasma and urine. This method demonstrated high recovery rates and a good range of concentration detection, indicating its suitability for pharmacokinetic studies (Kountourellis & Ebete, 1996).
Comparison with Other Compounds : Research comparing the effects of different compounds, including Pimethixene, on protein synthesis in isolated hepatocytes has been conducted. These studies help in understanding the cellular impact of these compounds in toxicological contexts (Goethals et al., 1983).
Therapeutic Applications : While Pimethixene Maleate specifically wasn't the focus, related studies have investigated the pharmacokinetics and pharmacodynamics of compounds like Arterolane Maleate in the context of malaria treatment (Gautam et al., 2011). This indicates a broader interest in maleate compounds in therapeutic research.
Chemical Analysis and Properties : Studies on maleate compounds, in general, provide insights into their properties and applications. For instance, research on the solubility, stability, and intermolecular interactions of different maleate salts can inform the development of pharmaceutical formulations (Meneghetti et al., 2020).
Environmental and Industrial Applications : Research on maleate compounds, such as studies on emissions reduction using maleate additives in diesel engines, reveals their potential in environmental applications (Litzinger et al., 2000).
Biochemical Studies : Investigations into the molecular interactions and mechanisms of maleate compounds, such as those studying phosphate transfer reactions in model systems, contribute to a deeper understanding of their biochemical behavior (Lewis et al., 1975).
Microbial Production and Synthesis : Research on extending biochemical pathways in microorganisms for the production of maleate from glycerol highlights the potential of biotechnological applications of maleate compounds (Sheng et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-methyl-4-thioxanthen-9-ylidenepiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NS.C4H4O4/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPANUAHQWFDVAG-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045863 | |
Record name | Pimethixene maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pimethixene maleate | |
CAS RN |
13187-06-9, 314-03-4 | |
Record name | Piperidine, 1-methyl-4-(9H-thioxanthen-9-ylidene)-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13187-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pimethixene maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIMETHIXENE MALEATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757828 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pimethixene maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(9H-thioxanthen-9-ylidene)piperidinium hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMETHIXENE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U22U244M9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.